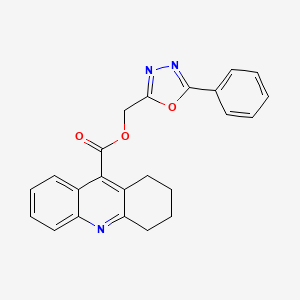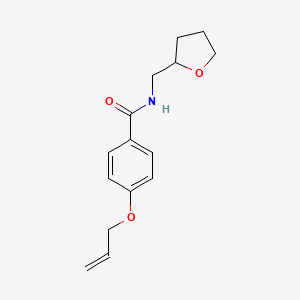![molecular formula C17H26ClNO3 B4406906 4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406906.png)
4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride
説明
4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride, commonly known as MEM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MEM belongs to the class of morpholine derivatives and has been found to exhibit various biochemical and physiological effects.
科学的研究の応用
MEM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. MEM has also been investigated for its potential use as a neuroprotective agent, as it has been found to protect against oxidative stress and apoptosis in neuronal cells.
作用機序
The exact mechanism of action of MEM is not fully understood. However, it has been proposed that MEM exerts its effects by modulating various signaling pathways and molecular targets. For example, MEM has been found to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. MEM has also been found to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
MEM has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia cells. MEM has also been found to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. In addition, MEM has been found to reduce inflammation and pain in animal models of arthritis and colitis.
実験室実験の利点と制限
One of the advantages of using MEM in lab experiments is its broad-spectrum activity against cancer cells and viruses. MEM has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of using MEM in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on MEM. One direction is to investigate the potential use of MEM as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to explore the use of MEM in combination with other drugs or therapies to enhance its efficacy against cancer cells and viruses. Furthermore, the development of more efficient and cost-effective synthesis methods for MEM could facilitate its use in various scientific research applications.
Conclusion
In conclusion, 4-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}morpholine hydrochloride, or MEM, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MEM exhibits various biochemical and physiological effects, including antitumor, antiviral, and anti-inflammatory activities. Although the exact mechanism of action of MEM is not fully understood, it has been proposed to modulate various signaling pathways and molecular targets. MEM has advantages and limitations for lab experiments, and there are several future directions for research on its potential therapeutic applications.
特性
IUPAC Name |
4-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-2-15-4-5-17(14-16(15)3-1)21-13-12-20-11-8-18-6-9-19-10-7-18;/h4-5,14H,1-3,6-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEMNPIHWAMYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCOCCN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406831.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)
![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)
![4-methyl-1-[2-(5-methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406858.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)

![3-[2-(3-tert-butylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406879.png)
![4-{[(3-ethoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B4406887.png)
![2,5-dichloro-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4406895.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4406898.png)

![methyl N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4406902.png)
![3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4406911.png)
![4-[(ethylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4406917.png)